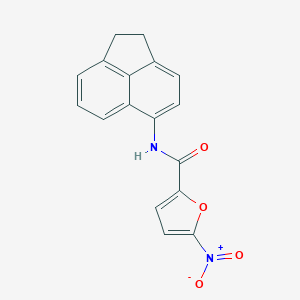
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide, commonly known as DANI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a unique molecule that has been synthesized through a multi-step process, which involves the reaction of different chemical compounds.
Wirkmechanismus
The mechanism of action of DANI is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids. DANI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DANI has been found to have minimal toxicity in animal studies. It has been shown to have a low affinity for human serum albumin, which suggests that it may have a low risk of drug interactions. DANI has also been found to have a short half-life in the body, which suggests that it may be quickly eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DANI is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacterial and fungal strains. DANI has also been found to have minimal toxicity in animal studies, which suggests that it may be safe for human use. However, one of the limitations of DANI is its limited solubility in water, which may make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on DANI. One of the potential applications of DANI is in the development of novel antimicrobial agents. Further research is needed to determine the optimal conditions for the synthesis of DANI and to investigate its mechanism of action. In addition, further studies are needed to evaluate the efficacy and safety of DANI in animal models and human clinical trials. Other potential applications of DANI include its use as an anticancer agent and as a tool for studying cellular processes.
Synthesemethoden
The synthesis of DANI involves a multi-step process, which includes the reaction of 1,2-dihydroacenaphthylene with nitric acid, followed by the reaction of the resulting compound with furan-2-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with ammonia. The synthesis method has been optimized to achieve a high yield of pure DANI.
Wissenschaftliche Forschungsanwendungen
DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DANI has been found to exhibit antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. DANI has also been found to inhibit the growth of several fungal strains, including Candida albicans. In addition, DANI has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C17H12N2O4 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-8-9-15(23-14)19(21)22)18-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,18,20) |
InChI-Schlüssel |
RKUDBXPUQWKLJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)